molecular formula C15H15NO3S B1415683 Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1105193-72-3

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No. B1415683
M. Wt: 289.4 g/mol
InChI Key: UMFKAHPSMCTRPE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and other names it’s known by.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has demonstrated the versatility of thiazole derivatives in organic synthesis. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the compound's role in synthesizing pyrido[1,2-a]pyrimidin-3-yl derivatives, highlighting its potential in creating complex molecular structures (Žugelj et al., 2009). Additionally, studies on the formation of thiazine carboxylates from thiazolones indicate the compound's utility in synthesizing dihydro-thiazine derivatives, further emphasizing its importance in chemical transformations (Jenny & Heimgartner, 1989).

Antimicrobial Activity

The synthesis and evaluation of thiazolo[4,5-d]pyrimidines for their antimicrobial properties illustrate the compound's potential in medicinal chemistry. Notably, derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts, marking a step forward in developing new antimicrobial agents (Balkan et al., 2001).

Corrosion Inhibition

The compound has also been evaluated for its efficacy in corrosion inhibition, particularly for aluminum alloys in acidic media. Its role as a mixed-type inhibitor highlights the potential for industrial applications, protecting metals from corrosion through chemisorption (Raviprabha & Bhat, 2019).

Novel Pharmaceutical Applications

Research into the pharmacology of thiazole carboxylic acid derivatives reveals a wide range of biological activities, including spasmolytic properties and central nervous system stimulant effects. These studies underscore the compound's potential in developing new therapeutic agents (Chance et al., 1946).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.


properties

IUPAC Name

methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKAHPSMCTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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